ピノレシノール-4-O-β-D-グルコピラノシド

説明

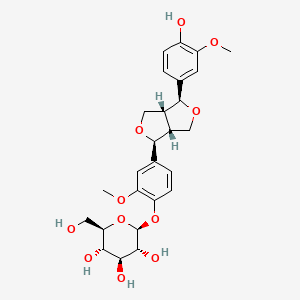

(+)-Pinoresinol 4-O-glucoside is a lignan and a glycoside.

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Forsythia koreana, Syringa reticulata, and other organisms with data available.

科学的研究の応用

抗酸化活性

ピノレシノール-4-O-β-D-グルコピラノシドは、FRAPおよびABTSアッセイにおいて有望な抗酸化活性を示しました {svg_1} {svg_2}. 総抗酸化能は、それぞれアスコルビン酸換算で418.47および1091.3μmol/gであることがわかりました {svg_3} {svg_4}.

肝保護活性

この化合物は、in vivoで肝保護活性を示しました。 体重1kgあたり50mgの用量で投与したところ、ASTおよびALTレベルが低下することが観察されました {svg_5} {svg_6}.

抗高血糖活性

ピノレシノール-4-O-β-D-グルコピラノシドは、in vitroで強力な抗高血糖活性を示しました。 IC50値は48.13μg/mlで、α-グルコシダーゼを阻害しました {svg_7} {svg_8}.

血清グルコースレベルの低下

ストレプトゾトシン処理マウスでは、この化合物は血清グルコースレベルを37.83%低下させました {svg_9} {svg_10}.

インスリンレベルの上昇

ストレプトゾトシン処理マウスにこの化合物を投与したところ、インスリンレベルが25.37%上昇することが観察されました {svg_11} {svg_12}.

酸化ストレスマーカーの減少

酸化ストレスマーカーは、ピノレシノール-4-O-β-D-グルコピラノシドによって減少しました {svg_13} {svg_14}.

作用機序

Target of Action

Pinoresinol 4-O-beta-D-glucopyranoside (PG) primarily targets α-glucosidase and α-amylase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

PG inhibits the action of α-glucosidase and α-amylase, thereby reducing the breakdown of carbohydrates into glucose . This inhibition results in a decrease in postprandial hyperglycemia, which is beneficial for managing diabetes.

Biochemical Pathways

By inhibiting α-glucosidase and α-amylase, PG affects the carbohydrate metabolism pathway . The downstream effect of this inhibition is a reduction in glucose absorption, leading to lower blood glucose levels.

Result of Action

The inhibition of α-glucosidase and α-amylase by PG leads to a significant decrease in serum glucose levels . Additionally, PG has been shown to exhibit antioxidant activity, which can help combat oxidative stress . It also exhibits hepatoprotective activity, indicating its potential to protect the liver from damage .

将来の方向性

生化学分析

Biochemical Properties

Pinoresinol 4-O-beta-D-glucopyranoside plays a crucial role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes and proteins, including cAMP phosphodiesterase, which it inhibits, leading to increased levels of cAMP within cells . This interaction is significant as cAMP is a key secondary messenger involved in numerous cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.

Cellular Effects

Pinoresinol 4-O-beta-D-glucopyranoside influences various types of cells and cellular processes. It has been shown to exert protective effects on cardiovascular cells by reducing oxidative stress and lowering blood pressure . Additionally, it impacts cell signaling pathways by modulating the levels of cAMP, which in turn affects gene expression and cellular metabolism. This compound’s ability to inhibit cAMP phosphodiesterase results in prolonged cAMP signaling, which can influence various cellular functions.

Molecular Mechanism

The molecular mechanism of Pinoresinol 4-O-beta-D-glucopyranoside involves its binding interactions with cAMP phosphodiesterase, leading to the inhibition of this enzyme . By inhibiting cAMP phosphodiesterase, Pinoresinol 4-O-beta-D-glucopyranoside increases intracellular cAMP levels, which can activate protein kinase A (PKA) and subsequently alter gene expression. This cascade of events can result in various physiological effects, including antioxidant and antihypertensive activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pinoresinol 4-O-beta-D-glucopyranoside have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions . Long-term studies have shown that Pinoresinol 4-O-beta-D-glucopyranoside can maintain its biological activity, including its antioxidant and blood pressure-reducing effects, over time in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Pinoresinol 4-O-beta-D-glucopyranoside vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant activity and blood pressure reduction . At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks.

Metabolic Pathways

Pinoresinol 4-O-beta-D-glucopyranoside is involved in several metabolic pathways. It interacts with enzymes such as cAMP phosphodiesterase, influencing the levels of cAMP and subsequently affecting metabolic flux . The compound’s impact on cAMP levels can alter the metabolism of glycogen, sugars, and lipids, highlighting its role in metabolic regulation.

Transport and Distribution

Within cells and tissues, Pinoresinol 4-O-beta-D-glucopyranoside is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for elucidating the compound’s bioavailability and therapeutic potential.

Subcellular Localization

Pinoresinol 4-O-beta-D-glucopyranoside’s subcellular localization is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20+,21+,22-,23+,24+,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJNETOQFQXTLI-WMYFGKAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。